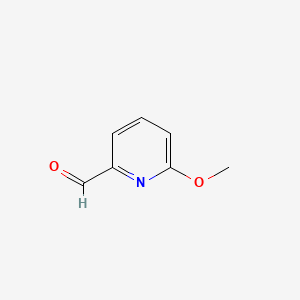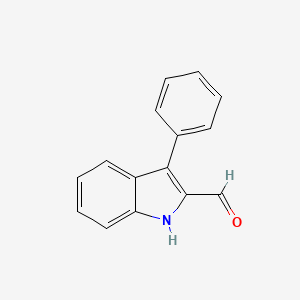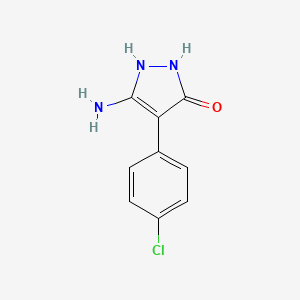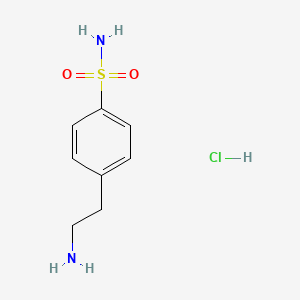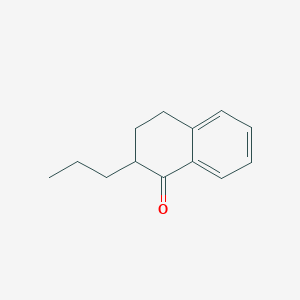
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O It is a derivative of tetrahydronaphthalene, featuring a propyl group at the second position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1,2,3,4-tetrahydronaphthalen-1-one with a suitable propylating agent. One common method is the Friedel-Crafts acylation reaction, where 1,2,3,4-tetrahydronaphthalen-1-one is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques like distillation or crystallization may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-one: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain contexts.
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with an ethyl group, affecting its reactivity and applications.
Uniqueness
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the propyl group, which influences its hydrophobicity, reactivity, and potential applications. This structural feature distinguishes it from other tetrahydronaphthalene derivatives and makes it valuable in specific research and industrial contexts.
Properties
IUPAC Name |
2-propyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h3-4,6-7,11H,2,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIXTUUIVUTILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446792 |
Source


|
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50417-78-2 |
Source


|
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)
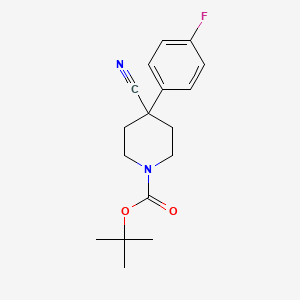
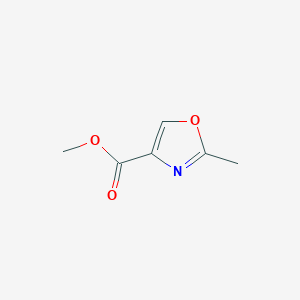

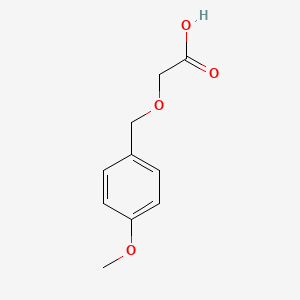
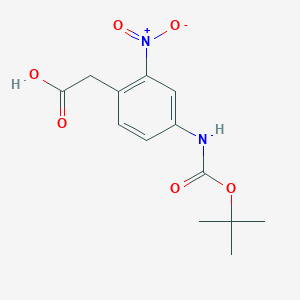
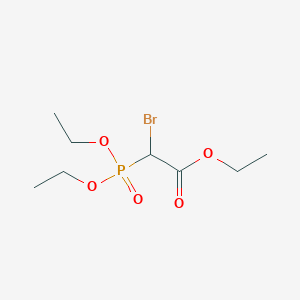
![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)

